molecular formula C17H30O B14217966 Heptadec-6-ynal CAS No. 823785-48-4

Heptadec-6-ynal

Cat. No.: B14217966
CAS No.: 823785-48-4
M. Wt: 250.4 g/mol
InChI Key: AXSLRNPYJJTKSC-UHFFFAOYSA-N
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Description

Heptadec-6-ynal is an organic compound with the molecular formula C17H30O. It is characterized by the presence of a triple bond at the sixth carbon and an aldehyde group at the terminal carbon. This compound is part of the aliphatic aldehyde family and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-6-ynal can be synthesized through various methods. One common approach involves the use of N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This method allows for the construction of pyrimidin-4-ones under mild conditions and features a broad substrate scope . Another method involves the oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Heptadec-6-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The triple bond can be reduced to form alkanes or alkenes.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: Heptadec-6-ynoic acid.

    Reduction: Heptadecane or heptadec-6-ene.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Heptadec-6-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptadec-6-ynal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The triple bond also allows for interactions with enzymes and other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptadec-8-enal: Similar structure but with a double bond instead of a triple bond.

    Heptadecane: Saturated hydrocarbon with no functional groups.

    Heptadec-6-ene: Contains a double bond at the sixth carbon.

Uniqueness

Heptadec-6-ynal is unique due to the presence of both an aldehyde group and a triple bond. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

823785-48-4

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

heptadec-6-ynal

InChI

InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-10,13-16H2,1H3

InChI Key

AXSLRNPYJJTKSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCC=O

Origin of Product

United States

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